molecular formula C26H25N3O2 B2472008 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide CAS No. 903342-90-5

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide

Katalognummer: B2472008
CAS-Nummer: 903342-90-5
Molekulargewicht: 411.505
InChI-Schlüssel: KBNHFBVYRNNDLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide ( 903342-90-5) is a synthetic organic compound belonging to the indolizine family, recognized for diverse biological activities in medicinal chemistry . Its molecular formula is C₂₆H₂₅N₃O₂, with a molecular weight of 411.50 g/mol . The compound's structure features an indolizine core functionalized with an amino group, a 3,4-dimethylbenzoyl moiety, and a carboxamide group substituted with a 2,5-dimethylphenyl ring, making it a compound of interest in various chemical and pharmacological studies . This product is offered as a solid and is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use . For comprehensive product information, including pricing and availability, please contact our sales team.

Eigenschaften

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-15-8-9-17(3)20(13-15)28-26(31)22-21-7-5-6-12-29(21)24(23(22)27)25(30)19-11-10-16(2)18(4)14-19/h5-14H,27H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNHFBVYRNNDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide, identified by its CAS number 903342-90-5, is a compound of significant interest due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O2, with a molecular weight of 411.5 g/mol. The structure includes an indolizine core substituted with a benzoyl group and a dimethylphenyl moiety, which contributes to its unique biological properties.

PropertyValue
Molecular Formula C26H25N3O2
Molecular Weight 411.5 g/mol
CAS Number 903342-90-5

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that it may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing potential in inhibiting HIV replication. In vitro assays have indicated effective inhibition against wild-type (WT) strains and certain resistant mutants with EC50 values in the low nanomolar range .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cell lines. A study reported that it exhibited moderate cytotoxicity with a CC50 value indicating safety margins suitable for further development.

The mechanism by which 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide exerts its biological effects appears to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors involved in viral replication pathways. Molecular docking studies have shown that the compound can interact with key amino acid residues in the active sites of these enzymes .
  • Hydrophobic Interactions : The presence of aromatic groups facilitates π–π stacking interactions with target residues, enhancing binding affinity and specificity.

Case Studies

  • Antiviral Efficacy Against HIV : A recent study demonstrated that the compound effectively inhibited HIV replication in vitro with an EC50 value of 10.6 nM against wild-type strains and comparable efficacy against resistant strains like K103N .
  • Safety Profile Assessment : Toxicological evaluations in animal models revealed no mortality at therapeutic doses; however, some adverse effects such as weight loss were noted at higher doses (183 mg/kg) .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceBiological ActivityEC50 (nM)Observations
Antiviral (HIV WT)10.6Effective inhibition
Antiviral (K103N mutant)10.2Comparable efficacy
CytotoxicityCC50Moderate toxicity observed

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Activity Comparison

Compound Name Core Structure Substituents (Anilide Ring) IC50 (PET Inhibition) Key SAR Insights
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 2,5-dimethylphenyl ~10 µM Ortho-methyl groups enhance lipophilicity and PET inhibition.
2-Amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide Indolizine-carboxamide 2,5-dimethylphenyl + 3,4-dimethylbenzoyl Not reported (predicted ≤10 µM) Hybrid structure may improve target specificity or pharmacokinetics.

Substituent Effects on Activity

  • Electron-Withdrawing vs. Electron-Donating Groups: In naphthalene-carboxamides, electron-withdrawing substituents (e.g., fluorine) enhance PET inhibition by modulating electron density at the binding site . In contrast, the target compound employs electron-donating methyl groups, which may favor hydrophobic interactions with PET chain components (e.g., plastoquinone-binding proteins).

Mechanistic Implications

While naphthalene-carboxamides directly inhibit Photosystem II (PSII) by competing with plastoquinone , the indolizine core’s planar geometry and nitrogen atom could facilitate distinct binding modes, such as π-π stacking or hydrogen bonding with D1 proteins. Experimental validation is required to confirm this hypothesis.

Vorbereitungsmethoden

Pyridinium Salt Formation

The foundational step employs Scholtz’s reaction principles, where pyridine reacts with phenacyl bromide derivatives under basic conditions. For this compound, 3,4-dimethylphenacyl bromide (1.5 eq) and pyridine (1.0 eq) undergo nucleophilic substitution in toluene with triethylamine (2.0 eq) at 80°C for 4–6 hours. The resultant N-(3,4-dimethylphenacyl)pyridinium bromide forms a mesoionic intermediate critical for cycloaddition.

Cycloaddition with Ethyl Propiolate

The pyridinium salt reacts with ethyl propiolate (1.2 eq) in toluene under reflux (110°C, 8–12 hours), facilitating a [3+2] cycloaddition. This step generates an unstable bicyclic intermediate that undergoes spontaneous aromatization to yield 3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate . Key parameters:

  • Solvent : Toluene (anhydrous)
  • Catalyst : Triethylamine (1.0 eq)
  • Yield : 60–70% after column chromatography (hexane:ethyl acetate, 8:2).

Functionalization of the Indolizine Core

Hydrolysis to Carboxylic Acid

The ethyl ester group at position 1 is hydrolyzed using 2M NaOH in ethanol (reflux, 6 hours) to produce 3-(3,4-dimethylbenzoyl)indolizine-1-carboxylic acid . Acidification with HCl (pH 2–3) precipitates the product (yield: 85–90%).

Amidation with 2,5-Dimethylaniline

The carboxylic acid is converted to the carboxamide using BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] under inert conditions:

  • Reagents : BOP (1.2 eq), 2,5-dimethylaniline (1.5 eq), DMF (solvent), triethylamine (2.0 eq)
  • Conditions : 0°C → room temperature, 12 hours
  • Yield : 75–80% after purification.

Introduction of the Amino Group

Nitration at position 2 is achieved using fuming HNO₃ (2.0 eq) in concentrated H₂SO₄ at 0°C for 2 hours, followed by reduction with H₂/Pd-C (10% w/w) in ethanol to yield the amine:

  • Intermediate : 2-Nitro-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide (yield: 65%)
  • Final Step : Catalytic hydrogenation (40 psi H₂, 6 hours) gives the target amino derivative (yield: 90%).

Alternative Palladium-Catalyzed Multicomponent Synthesis

A novel route utilizes palladium catalysis to streamline indolizine formation:

  • Reagents : 2-Bromopyridine (1.0 eq), 3,4-dimethylbenzoyl imine (1.2 eq), 2,5-dimethylphenylacetylene (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Conditions : CO gas (1 atm), DMF, 100°C, 24 hours
  • Mechanism : In situ generation of a pyridine-based 1,3-dipole, which undergoes cycloaddition with the alkyne.
  • Yield : 55–60% after silica gel chromatography.

Optimization and Characterization Data

Reaction Condition Comparison

Step Method Reagents/Conditions Yield (%)
Indolizine formation 1,3-Dipolar Pyridine, 3,4-dimethylphenacyl bromide, Et₃N 60–70
Amidation BOP-mediated BOP, 2,5-dimethylaniline, DMF 75–80
Palladium route Multicomponent Pd(OAc)₂, CO, Xantphos 55–60

Spectroscopic Characterization

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1694 cm⁻¹ (C=O amide), 1640 cm⁻¹ (C=O ketone).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.64 (s, 1H, NH₂), 7.82–7.12 (m, 9H, aromatic), 2.35 (s, 6H, CH₃).
  • MS (ESI+) : m/z 411.5 [M+H]⁺.

Stability and Hydrolysis Studies

The carboxamide derivative exhibits pH-dependent stability:

  • pH 1.2 (simulated gastric fluid) : Stable for 24 hours (no degradation).
  • pH 6.8 (intestinal fluid) : 15–20% hydrolysis to carboxylic acid after 12 hours.
  • pH 7.4 (blood plasma) : <10% degradation over 24 hours.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide?

  • Methodological Answer : The synthesis of structurally complex carboxamides typically involves condensation reactions between aniline derivatives and activated carboxylic acids. For example, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions can enhance reaction efficiency . To optimize yield and purity, employ statistical design of experiments (DoE) to systematically vary parameters such as solvent polarity, temperature, and stoichiometry. This approach minimizes trial-and-error and identifies critical interactions between variables .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and confirm the absence of unreacted intermediates.
  • X-ray Diffraction (XRD) : Resolve the crystal structure to validate the indolizine core and substituent orientations .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
    Computational tools like density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to cross-validate experimental data .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms. For example:

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines.
  • Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to calculate IC50_{50} values .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reactivity in this compound?

  • Methodological Answer : When experimental results deviate from computational predictions (e.g., unexpected regioselectivity), use advanced quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and identify steric/electronic barriers. For example, reaction path searches based on quantum chemical calculations can reveal hidden intermediates or solvent effects that explain discrepancies . Validate findings by repeating experiments under conditions suggested by simulations (e.g., altering solvent polarity or temperature gradients).

Q. What strategies address contradictory biological activity data across different assay platforms?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, incubation times). Implement a multi-tiered validation framework:

  • Orthogonal Assays : Confirm initial findings using alternative methods (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).
  • Standardized Protocols : Adopt harmonized guidelines (e.g., OECD test protocols) to minimize inter-lab variability.
  • Meta-Analysis : Use statistical tools like hierarchical Bayesian modeling to aggregate and reconcile data from disparate sources .

Q. How can reaction scalability be improved without compromising product purity?

  • Methodological Answer : Transitioning from lab-scale to pilot-scale synthesis requires addressing mass/heat transfer limitations. Implement:

  • Membrane Separation Technologies : Enhance purification efficiency by integrating nanofiltration or reverse osmosis systems to remove byproducts .
  • Flow Chemistry : Utilize continuous-flow reactors to improve mixing and temperature control, reducing side reactions.
  • Process Analytical Technology (PAT) : Monitor critical quality attributes (CQAs) in real-time using inline spectroscopy (e.g., Raman) .

Q. What interdisciplinary approaches are critical for elucidating the compound’s mechanism of action?

  • Methodological Answer : Combine chemical biology, omics, and structural biology:

  • Chemical Proteomics : Use affinity chromatography with immobilized compound variants to identify protein targets.
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to map pathway perturbations.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions at atomic resolution to predict binding kinetics .
    Cross-disciplinary collaboration with bioinformaticians and structural biologists is essential to integrate multi-modal data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.